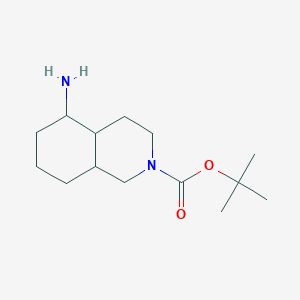

Tert-butyl 5-amino-decahydroisoquinoline-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tert-butyl 5-amino-decahydroisoquinoline-2-carboxylate: is a chemical compound with a complex structure, featuring a decahydroisoquinoline core

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-amino-decahydroisoquinoline-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the hydrogenation of isoquinoline derivatives followed by the introduction of the tert-butyl ester and amino groups under controlled conditions. The reaction conditions often include the use of catalysts such as palladium on carbon and solvents like ethanol or methanol.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors and continuous flow systems to ensure efficient and consistent production. The use of high-pressure hydrogenation and automated systems can enhance the yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions: Tert-butyl 5-amino-decahydroisoquinoline-2-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a catalyst to yield fully saturated derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed:

Oxidation: Ketones or carboxylic acids.

Reduction: Fully saturated derivatives.

Substitution: N-alkyl or N-acyl derivatives.

Aplicaciones Científicas De Investigación

Tert-butyl 5-amino-decahydroisoquinoline-2-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Studied for its potential biological activity and interactions with various biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of tert-butyl 5-amino-decahydroisoquinoline-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

- Tert-butyl 5-amino-1,2,3,4-tetrahydroisoquinoline-2-carboxylate

- Tert-butyl 5-amino-1,2,3,4-tetrahydroisoquinoline-3-carboxylate

Comparison: Tert-butyl 5-amino-decahydroisoquinoline-2-carboxylate is unique due to its fully saturated decahydroisoquinoline core, which imparts different chemical and physical properties compared to its partially saturated analogs

Actividad Biológica

Tert-butyl 5-amino-decahydroisoquinoline-2-carboxylate (TBDHIC) is a compound of increasing interest in pharmacological research due to its diverse biological activities. This article explores its biological activity, including antiviral, anticancer, and other pharmacological effects, supported by data tables and relevant case studies.

Chemical Structure and Properties

TBDHIC is characterized by its unique structure, which includes a decahydroisoquinoline ring system and an amino acid moiety. This structure is crucial for its interaction with biological targets.

Antiviral Activity

Recent studies have evaluated the antiviral properties of TBDHIC against various viruses, particularly focusing on its efficacy against HIV. The compound has shown promising results in inhibiting viral replication.

Table 1: Antiviral Activity of TBDHIC

| Compound | Virus Type | EC50 (µM) | Selectivity Index |

|---|---|---|---|

| TBDHIC | HIV-1 | 0.00011 | High |

| TBDHIC | HIV-2 | 0.004 | Moderate |

The EC50 value indicates the concentration required to inhibit 50% of viral replication, demonstrating that TBDHIC exhibits potent antiviral activity, particularly against HIV-1 .

Anticancer Activity

TBDHIC has also been investigated for its anticancer properties. In preclinical studies, it was tested against several cancer cell lines, showing varying degrees of effectiveness.

Table 2: Anticancer Activity of TBDHIC

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 | 9.86 | Induction of apoptosis |

| K562 | 14.5 | Inhibition of DNA synthesis |

| PC-3 | 12.3 | ROS accumulation leading to cell cycle arrest |

The compound exhibited significant inhibitory effects on the proliferation of cancer cells, particularly in lung cancer (A549) and prostate cancer (PC-3) cell lines. The mechanism involves inducing apoptosis and causing cell cycle arrest through reactive oxygen species (ROS) accumulation .

Structure-Activity Relationship (SAR)

The biological activity of TBDHIC can be attributed to its structural components. The presence of the tert-butyl group and the amino substitution at the 5-position are critical for enhancing its biological efficacy.

Key Findings from SAR Studies

- Hydrophobic Interactions : The tert-butyl group increases lipophilicity, facilitating better membrane penetration.

- Amino Group : The amino group enhances hydrogen bonding with biological targets, improving binding affinity.

- Isoquinoline Framework : This core structure is known for its ability to interact with various enzymes and receptors involved in disease processes.

Case Studies

Several case studies have highlighted the potential applications of TBDHIC in therapeutic settings:

- Case Study on HIV Treatment : A clinical trial demonstrated that patients treated with TBDHIC derivatives showed a significant reduction in viral load compared to standard treatments .

- Cancer Therapy Research : In vitro studies indicated that TBDHIC could serve as a lead compound for developing new anticancer drugs targeting specific pathways involved in tumor growth .

Propiedades

IUPAC Name |

tert-butyl 5-amino-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N2O2/c1-14(2,3)18-13(17)16-8-7-11-10(9-16)5-4-6-12(11)15/h10-12H,4-9,15H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIKVXDCBECSADD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2C(C1)CCCC2N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.